3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide
Description
3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide is a bicyclic heterocyclic compound featuring a partially hydrogenated isoquinoline core with two ketone groups at positions 3 and 6. This compound is commercially available as a research reagent (e.g., Santa Cruz Biotechnology, CymitQuimica) for applications in cancer studies, apoptosis, and enzyme inhibition .
Properties
IUPAC Name |
3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-9(14)8-5-2-1-3-7(13)6(5)4-12-10(8)15/h4H,1-3H2,(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWSWSRRHLJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=C2C(=O)C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the isoquinoline ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3,8-dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide exhibits notable cytotoxic properties against various cancer cell lines. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. For instance:
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 5.2 | Induces apoptosis through mitochondrial pathways |
| This compound | MCF-7 | 4.8 | Targets specific cancer-related pathways |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Pharmacological Applications
Antimicrobial Properties
Compounds related to this compound have demonstrated antimicrobial activity against a range of pathogens. The presence of the dioxo functionality is believed to enhance their interaction with microbial enzymes or cellular structures.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. It could potentially be used in treating neurodegenerative diseases by preventing oxidative stress and apoptosis in neuronal cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on human cancer cell lines (HCT-116 and MCF-7) with IC50 values indicating strong potential for further development as an anticancer drug .
- Mechanistic Studies : Research has focused on elucidating the mechanism of action through which this compound induces cell death in cancer cells. It appears to involve mitochondrial dysfunction and activation of caspase pathways .
Mechanism of Action
The mechanism of action of 3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide with analogous heterocyclic compounds, focusing on structural features, synthesis, and biological activity:
Key Observations from Comparative Analysis
Structural Variations and Activity: The isoquinoline derivatives (e.g., 3,8-diketo-4-carboxamide) exhibit tumor suppression and apoptosis modulation, likely due to their ability to interact with cellular kinases or proteases via the carboxamide group . The fluorophenyl-substituted analog () replaces carboxamide with a carboxylic acid, reducing polarity but introducing a halogenated aryl group, which may enhance membrane permeability .
Synthetic Complexity: Microwave-assisted synthesis (e.g., in the quinoline analog from ) improves reaction efficiency compared to traditional methods used for isoquinoline derivatives . Halogenated aryl coupling (as inferred for the fluorophenyl analog) requires precise conditions to avoid side reactions .
Pharmacological Potential: The quinoline-based compound () demonstrates analgesic activity, suggesting that hexahydro heterocycles with hydroxy and carboxamide groups are promising for CNS-targeted drug design .
Biological Activity
3,8-Dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields based on recent research findings.
- Molecular Formula : C₁₀H₁₀N₂O₃
- Molecular Weight : 206.2 g/mol
- IUPAC Name : 3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carboxamide
- Melting Point : 315–317 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to:
- Inhibit enzymes involved in DNA replication and protein synthesis.
- Modulate receptor activities that can lead to various cellular responses.
The compound's ability to bind to these targets suggests its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of the compound against multidrug-resistant strains. The results indicated a high efficacy rate against Staphylococcus aureus, particularly in clinical isolates.
- Anticancer Research : Another study focused on the compound's effects on breast cancer cells. The findings suggested that treatment with the compound led to significant reductions in cell viability and alterations in cell morphology consistent with apoptosis.
Applications
The diverse biological activities of this compound make it a candidate for several applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a promising candidate for drug development.
- Material Science : The compound's unique structure allows it to be used as a building block in synthesizing more complex molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,8-dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or lactamization reactions. For example, derivatives of hexahydroquinolinecarboxamides are often prepared by refluxing precursors in polyphosphoric acid (PPA) or using one-pot multicomponent reactions (e.g., Hantzsch-type syntheses). Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Factorial design experiments (e.g., 2^k designs) are recommended to systematically evaluate variable interactions and identify optimal conditions .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry and stereochemistry. For instance, similar hexahydroquinoline derivatives have been analyzed using SC-XRD to confirm chair conformations of the hexahydro ring system and hydrogen-bonding networks . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and IR spectroscopy should be used to validate functional groups and substituent positions .
Q. What are the key biological activities associated with this compound’s structural analogs?
- Methodological Answer : Hexahydroquinoline derivatives exhibit calcium channel modulation, antibacterial, and antioxidant properties. For example, 1,4-dihydropyridine analogs show calcium antagonism, which can be evaluated via in vitro assays (e.g., vascular smooth muscle relaxation studies). Structure-activity relationships (SAR) should focus on substituent effects at the 4-position and oxidation states of the heterocyclic core .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations and molecular docking studies can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins (e.g., calcium channels). Software like Gaussian or AutoDock Vina enables virtual screening of substituent modifications. For example, introducing electron-withdrawing groups at the 3-position may stabilize charge distribution, enhancing receptor interactions .
Q. What strategies resolve contradictions between spectroscopic data and predicted structures?
- Methodological Answer : Discrepancies in NMR or IR data often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Use variable-temperature NMR to detect tautomeric equilibria. SC-XRD can clarify solid-state conformations, while dynamic NMR simulations (e.g., EXSY experiments) resolve solution-state dynamics .
Q. How can membrane separation technologies purify this compound from complex reaction mixtures?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (e.g., 200–500 Da cutoff) can isolate the compound (MW ~250–300 g/mol). Solvent-resistant membranes (e.g., polyamide) are critical for organic phases. Process parameters (pressure, flow rate) should be optimized using response surface methodology (RSM) to maximize yield and purity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution can control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Pilot-scale reactors should employ precise temperature control and inline PAT (process analytical technology) to prevent racemization during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
